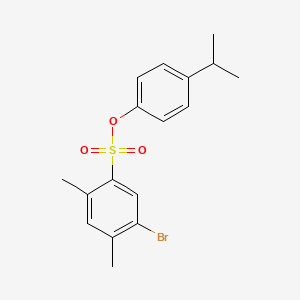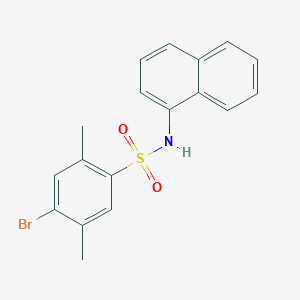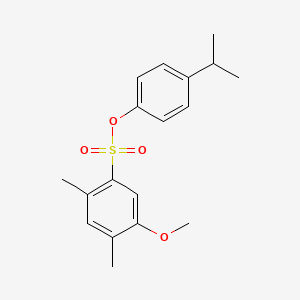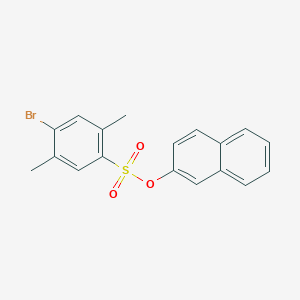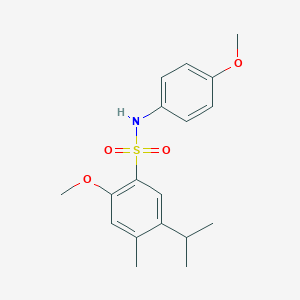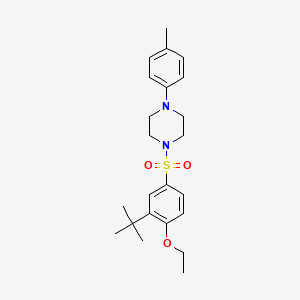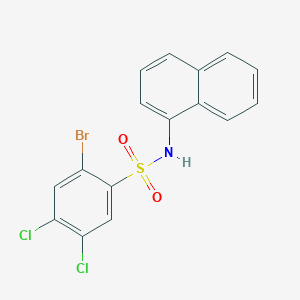
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide, also known as FPN, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to researchers due to its potential biological activities.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. This compound has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to disrupt the cell membrane of bacteria, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is its potential use as a therapeutic agent in various diseases. This compound has been found to have anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, this compound could be further studied for its potential use in combination therapy with other drugs.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide involves the reaction of 4-fluoronitrobenzene with 1-naphthol in the presence of potassium carbonate and copper powder. This reaction produces 4-(4-fluorophenyl)-1-naphthol, which is then converted to this compound by reacting it with p-toluenesulfonyl chloride and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been studied for its potential use as a therapeutic agent in various diseases. Studies have shown that this compound has anti-inflammatory, antitumor, and antimicrobial properties. This compound has been found to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. This compound has also been studied for its potential use in treating bacterial infections.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-13-24-18-11-12-19(17-6-4-3-5-16(17)18)25(22,23)21-15-9-7-14(20)8-10-15/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGJYIUBMDXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

